molecular formula C5H3ClO5S2 B599499 5-Chloro-3-sulfothiophene-2-carboxylic acid CAS No. 187746-94-7

5-Chloro-3-sulfothiophene-2-carboxylic acid

Cat. No. B599499
M. Wt: 242.644
InChI Key: RBQFMYATYGPWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-sulfothiophene-2-carboxylic acid is a chemical compound with the formula C5H3ClO5S2 and a molecular weight of 242.66 . It is used for research purposes .


Synthesis Analysis

The synthesis of 5-chlorothiophene-2-carboxylic acid involves adding n-butyllithium (n-BuLi) to 2-chlorothiophene at a temperature lower than or equal to -30°C, introducing carbon dioxide, terminating the reaction, and collecting the product . This method can effectively prevent difficult separation and low yield caused by excessive chlorination in a conventional method .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-sulfothiophene-2-carboxylic acid is represented by the formula C5H3ClO5S2 .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

5-Chloro-3-sulfothiophene-2-carboxylic acid has a molecular weight of 242.66 . The compound should be stored sealed in a dry place at 2-8°C .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry

    A study on the synthesis of 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid highlights its use in organic synthesis. This compound serves as a precursor to 1,3-butadiene-2-carboxylic acid and shows high conversions to Diels-Alder adducts, indicating its potential in various organic synthesis pathways (Andrade et al., 2003).

  • Cancer Detection and Imaging

    Research into water-soluble near-infrared dyes for cancer detection utilizes compounds like 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid. These dyes show potential for developing molecular-based beacons for cancer detection, thanks to their improved quantum yield and stability (Pham et al., 2005).

  • Antiviral Applications

    The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, shows certain antiviral activities, specifically against tobacco mosaic virus. This implies the potential of thiophene derivatives in developing antiviral agents (Chen et al., 2010).

  • Bioconjugation and Peptide Labeling

    Another study on a near-infrared dye similar to the compound demonstrates its application in bioconjugation. The dye's stability and single carboxylic group allow for selective labeling of peptides, suggesting its use in biochemical and medical research (Pham et al., 2005).

  • Synthesis of Novel Compounds

    The action of sulfur monochloride on certain thiophene derivatives leads to the synthesis of new compounds like thienothiazoles, which have various applications in chemical research and potentially in pharmaceutical development (Abramenko et al., 1979).

  • Inhibitors for Protein Farnesyltransferase

    A study synthesizing 3-(4-chlorophenyl)-4-cyanothiophene-2-carboxylic derivatives shows the potential of these compounds as inhibitors of protein farnesyltransferase, an enzyme relevant in cancer research (Lethu & Dubois, 2011).

Safety And Hazards

The safety data sheet for 5-chlorothiophene-2-carboxylic acid indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-3-sulfothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO5S2/c6-3-1-2(13(9,10)11)4(12-3)5(7)8/h1H,(H,7,8)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQFMYATYGPWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651815
Record name 5-Chloro-3-sulfothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-sulfothiophene-2-carboxylic acid

CAS RN

187746-94-7
Record name 5-Chloro-3-sulfothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-sulfo-2-thiophene carboxylic acid mono sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
DT Modhave, T Handa, RP Shah, S Singh - Journal of pharmaceutical and …, 2011 - Elsevier
… Based on these observations and also considering the isotopic ratio, the product was established as 5-chloro-3-sulfothiophene-2-carboxylic acid. …
Number of citations: 40 www.sciencedirect.com

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